molecular formula C16H21N3O B11807658 N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide

Cat. No.: B11807658
M. Wt: 271.36 g/mol
InChI Key: ICOGALXFQXRXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with N-methylcyclohexanecarboxamide in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole ring with a cyclohexanecarboxamide moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylcyclohexanecarboxamide

InChI

InChI=1S/C16H21N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18)

InChI Key

ICOGALXFQXRXJH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.